2,6-Dichloro-4-methylpyridin-3-ol
Description
Importance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of clinically relevant molecules. rsc.orgdovepress.com Halogenated versions of this scaffold are particularly prized in organic synthesis for several key reasons. The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of complex molecular architectures. researchgate.net These reactions are fundamental to modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Furthermore, halogenation can direct the regioselectivity of subsequent chemical transformations and modulate the electronic properties of the pyridine ring. researchgate.netnih.gov This makes halogenated pyridines versatile intermediates for the synthesis of highly substituted and functionalized target molecules.
Contextualizing 2,6-Dichloro-4-methylpyridin-3-ol within Heterocyclic Chemistry
This compound belongs to the family of polysubstituted pyridines, a class of heterocyclic compounds that continues to attract significant research interest. The specific arrangement of two chlorine atoms, a methyl group, and a hydroxyl group on the pyridine ring imparts a unique combination of chemical properties to the molecule. The chlorine atoms at the 2 and 6 positions activate the ring for nucleophilic substitution, while the hydroxyl group at the 3-position and the methyl group at the 4-position influence its electronic and steric environment. This particular substitution pattern makes this compound a potentially valuable precursor for the synthesis of more complex heterocyclic systems.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H5Cl2NO | N/A |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
2,6-dichloro-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChI Key |
OYZSJXBJSJATNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloro 4 Methylpyridin 3 Ol
Approaches to Halogenation of Pyridine (B92270) Derivatives
The introduction of halogen atoms onto the pyridine ring is a fundamental transformation in pyridine chemistry. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions that can lead to a lack of selectivity. nih.gov
A conceptually straightforward approach to 2,6-dichloro-4-methylpyridin-3-ol would involve the direct chlorination of a suitable pyridinol precursor, such as 4-methylpyridin-3-ol. This method's feasibility is highly dependent on the choice of chlorinating agent and the ability to control the position of chlorination on the pyridine ring.
A variety of chlorinating reagents are available for the halogenation of aromatic systems, each with distinct reactivity profiles. The selection of an appropriate reagent is critical for achieving the desired dichlorination at the 2- and 6-positions of a pyridinol precursor. Common chlorinating agents include elemental chlorine, sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and phosphorus oxychloride (POCl₃).
The direct chlorination of pyridines often requires forcing conditions and can result in mixtures of products. youtube.com For instance, radical chlorination at high temperatures tends to be unselective. youtube.com Ionic chlorination can be more selective, but the directing effects of the existing substituents on the pyridine ring, namely the hydroxyl and methyl groups, must be carefully considered.
A summary of common chlorinating reagents and their general applications is provided in the table below.
| Chlorinating Reagent | Abbreviation | Typical Application |
| N-Chlorosuccinimide | NCS | Mild electrophilic chlorination of activated aromatic rings. |
| Sulfuryl chloride | SO₂Cl₂ | Can act as a source of chlorine radicals or electrophilic chlorine. |
| Phosphorus oxychloride | POCl₃ | Commonly used for the conversion of hydroxypyridines to chloropyridines. google.com |
| Trichloroisocyanuric acid | TCCA | A solid, stable source of electrophilic chlorine. |
This table provides a general overview of common chlorinating reagents and is not an exhaustive list.
The regiochemical outcome of the chlorination of a substituted pyridine is a complex interplay of electronic and steric effects, as well as reaction conditions such as temperature, solvent, and the presence of catalysts or additives. The hydroxyl group at the 3-position and the methyl group at the 4-position of the precursor will direct incoming electrophiles. The hydroxyl group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director.
Given the positions of the existing substituents in 4-methylpyridin-3-ol, the 2- and 6-positions are electronically activated towards electrophilic attack. However, achieving dichlorination specifically at these positions without side reactions can be challenging. The use of pyridine N-oxides can be a powerful strategy to control regioselectivity. Oxidation of the pyridine nitrogen to an N-oxide activates the 2- and 6-positions towards nucleophilic attack and can also modulate the reactivity of the ring towards electrophiles. acs.orgresearchgate.net Subsequent deoxygenation would then yield the desired pyridine derivative.
Due to the potential for low regioselectivity in direct chlorination, multi-step synthetic pathways often provide a more controlled and reliable route to specifically substituted pyridines like this compound. These approaches allow for the sequential introduction of functional groups and can employ protecting groups to mask reactive sites.
Protecting groups are temporarily installed to block a reactive functional group from undergoing unwanted reactions during a synthetic sequence. In the synthesis of this compound, both the hydroxyl group and the pyridine nitrogen could potentially be protected.
Protecting the hydroxyl group, for example as a benzyl (B1604629) ether or a silyl (B83357) ether, would prevent its reaction with the chlorinating agent and alter its electronic influence on the ring during the chlorination step. wikipedia.org Similarly, the pyridine nitrogen can be protected, for instance, by forming a borane (B79455) complex, which can prevent N-alkylation or other side reactions. sigmaaldrich.com The choice of protecting group is crucial and must be compatible with the subsequent reaction conditions and readily removable at a later stage. wikipedia.org
The following table summarizes some common protecting groups for hydroxyl and pyridine nitrogen functionalities.
| Functional Group | Protecting Group | Common Introduction Reagents | Common Deprotection Conditions |
| Hydroxyl | Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) |
| Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |
| Pyridine Nitrogen | Borane | Borane-THF complex (BH₃·THF) | Acidic workup |
This table provides examples of protecting groups and is not exhaustive.
A multi-step approach allows for the logical and stepwise construction of the target molecule. This could involve building the pyridine ring with some of the required substituents already in place, followed by the introduction of the remaining functionalities. For instance, a precursor like 2,6-dihydroxy-4-methylpyridine could be synthesized and then converted to the dichloro derivative using a reagent like phosphorus oxychloride. google.com
Alternatively, a strategy could involve starting with a pre-chlorinated pyridine and introducing the hydroxyl and methyl groups. However, the introduction of a hydroxyl group onto a pre-halogenated pyridine can be challenging. Therefore, a more common strategy is the functionalization of an existing pyridine core. acs.orgrsc.org This could involve a sequence such as:
Synthesis of a suitable 4-methylpyridine (B42270) derivative.
Introduction of the hydroxyl group at the 3-position.
Controlled dichlorination at the 2- and 6-positions, potentially utilizing protecting group strategies as discussed above.
The development of novel C-H functionalization reactions continues to provide new avenues for the direct and selective introduction of substituents onto pyridine rings, which may offer more efficient future syntheses of compounds like this compound. acs.orgrsc.org
Multi-Step Synthetic Pathways
Construction of the Pyyridine Ring System
The assembly of the pyridine nucleus is a foundational aspect of organic synthesis, with numerous methods developed to afford a wide array of substituted derivatives. These methods can be broadly categorized into those that build the ring from acyclic precursors (cyclization reactions) and those that modify a pre-existing ring through catalytic processes.
Cyclization Reactions for Substituted Pyridines
Cyclization reactions represent a classical and highly effective approach for the de novo synthesis of pyridine rings. These methods typically involve the condensation of smaller, readily available building blocks to form the heterocyclic scaffold.
One of the most well-known methods is the Hantzsch dihydropyridine (B1217469) synthesis , which involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine that can be subsequently oxidized to the corresponding pyridine. wikipedia.org While versatile, this method typically yields symmetrically substituted pyridines unless modified.
Other notable cyclization strategies include the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation to furnish the aromatic pyridine ring. baranlab.org Variations of this approach have been developed to overcome the need for a separate oxidation step, for instance, by using hydroxylamine (B1172632) as the nitrogen source. baranlab.org
A range of other cyclization methods reported in the literature offer pathways to polysubstituted pyridines. For example, the reaction of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air provides a metal-free route to 2,6-diarylpyridines. organic-chemistry.org Additionally, a one-pot synthesis involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift has been developed for the rapid construction of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097). organic-chemistry.org
The following table summarizes key aspects of selected cyclization reactions for pyridine synthesis:
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate requiring subsequent oxidation. wikipedia.org |
| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia | Requires an oxidation step to form the pyridine ring. baranlab.org |
| Unsaturated Ketone Cyclization | α,β,γ,δ-Unsaturated ketone, Ammonium formate | Metal-free, convenient one-pot synthesis. organic-chemistry.org |
| Multi-component Reaction | Aldehydes, Phosphorus ylides, Propargyl azide | Rapid, one-pot synthesis with very good yields. organic-chemistry.org |
Catalytic Coupling Reactions in Pyridine Synthesis
Modern synthetic organic chemistry has seen a surge in the development and application of transition-metal-catalyzed reactions for the construction and functionalization of heterocyclic compounds. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, including substituted pyridines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a prominent example. For instance, a palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed to afford C-4 coupled pyridines in moderate to good yields. acs.org This highlights the potential for regioselective functionalization of pre-halogenated pyridine rings.
Furthermore, palladium catalysis is effective for the cross-coupling of pyridine N-oxides with various partners. For example, the intermolecular C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles has been achieved using a palladium catalyst with a silver carbonate additive. rsc.org This provides a regioselective route to unsymmetrical biheteroaryl molecules. rsc.org The N-oxide group can act as a directing group and can be subsequently removed. nih.gov
The table below outlines examples of palladium-catalyzed reactions relevant to pyridine synthesis:
| Coupling Reaction | Reactants | Catalyst System | Key Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2,4-Dichloropyridines, Boronic esters | Palladium catalyst | C-4 selective arylation. acs.org |
| C-H/C-H Cross-Coupling | Pyridine N-oxides, Heterocycles | Pd catalyst, Ag₂CO₃ | Regioselective synthesis of biheteroaryls. rsc.org |
| Oxidative Arylation | 2-Phenylpyridine, Arylboronic acid | Pd(OAc)₂, TBHP, Cu(OTf)₂ | Ortho-arylation of the phenyl ring. rsc.org |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules. thieme-connect.combeilstein-journals.org This approach avoids the need for pre-functionalization of starting materials, thus shortening synthetic sequences.
Transition metals, including palladium, rhodium, and copper, have been successfully employed to catalyze the direct functionalization of pyridine C-H bonds. nih.gov The inherent electronic properties of the pyridine ring, being electron-deficient, make it challenging for electrophilic aromatic substitution, but it is amenable to other functionalization pathways. nih.govbeilstein-journals.org
For example, rhodium catalysts have been used for the amide-directed C3-alkenylation of pyridines. nih.gov In another instance, a bimetallic nickel-aluminum system has been shown to catalyze the para-selective alkenylation of pyridine. nih.gov Copper-catalyzed oxidative coupling reactions also provide a route to polysubstituted pyridines from oxime acetates and toluene (B28343) derivatives. acs.org
The following table presents examples of metal-mediated C-H functionalization for pyridine synthesis:
| Metal Catalyst | Reaction Type | Key Features |
|---|---|---|
| Rhodium | C3-Alkenylation | Amide-directed functionalization. nih.gov |
| Nickel-Aluminum | para-Alkenylation | Bimetallic catalysis for selective functionalization. nih.gov |
| Copper | Oxidative Coupling | Utilizes oxime acetates for pyridine construction. acs.org |
Chemical Reactivity and Mechanistic Studies of 2,6 Dichloro 4 Methylpyridin 3 Ol
Nucleophilic and Electrophilic Reactivity on the Pyridine (B92270) Nucleus
The pyridine ring in 2,6-dichloro-4-methylpyridin-3-ol is electron-deficient due to the electronegativity of the nitrogen atom and the two electron-withdrawing chlorine atoms. This electronic characteristic is expected to govern its reactivity towards nucleophiles and electrophiles.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of two chlorine atoms on the pyridine ring, which are good leaving groups, makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the other chloro substituent activates the ring towards nucleophilic attack.
It is anticipated that nucleophiles would preferentially attack the carbon atoms bearing the chlorine atoms (C2 and C6 positions). The reaction would proceed via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The subsequent departure of the chloride ion would restore the aromatic system. Strong nucleophiles such as amines, alkoxides, and thiolates would likely displace one or both chlorine atoms, depending on the reaction conditions (stoichiometry of the nucleophile, temperature, and reaction time).
Regioselective Nucleophilic Addition Reactions
While SNAr is the more probable pathway, under certain conditions, regioselective nucleophilic addition to the pyridine ring might occur. The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this molecule, the C2 and C6 positions are substituted with chlorine atoms, which could be displaced. The C4 position, bearing a methyl group, is also activated. The regioselectivity of such additions would be influenced by both electronic and steric factors. However, given the presence of good leaving groups (the chlorine atoms), any initial addition would likely be followed by elimination, leading to a net substitution product.
Transformations of Peripheral Functional Groups
The methyl, chloro, and hydroxyl substituents on the pyridine ring offer additional sites for chemical modification.
Oxidation Reactions of the Methyl Group
The methyl group at the C4 position is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), could potentially oxidize the methyl group to a carboxylic acid, yielding 2,6-dichloro-3-hydroxypyridine-4-carboxylic acid. Milder oxidizing agents might allow for the isolation of the corresponding aldehyde or alcohol. The specific outcome would depend on the choice of oxidant and the control of reaction conditions.
Reduction Chemistry of Halogen Substituents
The chlorine substituents at the C2 and C6 positions can be removed through various reductive dehalogenation methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a common method for the reduction of aryl halides. This would lead to the formation of 4-methylpyridin-3-ol. The selectivity of the reduction, i.e., the removal of one or both chlorine atoms, could potentially be controlled by adjusting the catalyst, pressure, and reaction time.
Derivatization of the Hydroxyl Group
The hydroxyl group at the C3 position is a versatile functional handle for derivatization. It can undergo O-alkylation with alkyl halides in the presence of a base to form ethers. Acylation with acyl chlorides or anhydrides would yield the corresponding esters. These reactions would allow for the introduction of a wide variety of functional groups, modifying the steric and electronic properties of the parent molecule.
Summary of Anticipated Reactivity
| Section | Reaction Type | Expected Transformation | Potential Reagents |
| 3.1.1 | Nucleophilic Aromatic Substitution | Displacement of one or both chlorine atoms | Amines, alkoxides, thiolates |
| 3.1.2 | Regioselective Nucleophilic Addition | Addition to C2, C4, or C6 followed by elimination | Strong, non-displaceable nucleophiles |
| 3.2.1 | Oxidation of Methyl Group | Conversion to carboxylic acid, aldehyde, or alcohol | KMnO₄, H₂CrO₄, milder oxidants |
| 3.2.2 | Reduction of Halogen Substituents | Removal of one or both chlorine atoms | Catalytic hydrogenation (e.g., Pd/C, H₂) |
| 3.2.3 | Derivatization of Hydroxyl Group | Formation of ethers or esters | Alkyl halides/base, acyl chlorides/anhydrides |
It is important to reiterate that the reactions and pathways described above are based on established chemical principles and analogies to similar structures. The actual chemical behavior of this compound can only be definitively determined through experimental investigation. The lack of such data in the public domain highlights a gap in the chemical literature and presents an opportunity for future research.
Metalation and Subsequent Functionalization
The introduction of substituents onto the pyridine ring of this compound can be effectively achieved through metalation, a process that involves the deprotonation of a carbon atom by a strong base to form an organometallic intermediate. This intermediate then readily reacts with various electrophiles to yield a functionalized product. The regioselectivity of this deprotonation is paramount and is dictated by the electronic and steric effects of the existing substituents.
In the case of this compound, the 3-hydroxyl group is a powerful directing group for ortho-metalation. baranlab.orguwindsor.cawikipedia.org This directing effect arises from the ability of the hydroxyl group's oxygen atom to coordinate with the metalating agent, typically an organolithium reagent, thereby lowering the activation energy for deprotonation at an adjacent position. The two possible ortho positions are C2 and C4. However, both positions are already substituted with a chloro and a methyl group, respectively.
Another possibility is the deprotonation of the methyl group at the C4 position, which would lead to a benzylic-type carbanion. The acidity of this proton is enhanced by the electron-withdrawing nature of the pyridine ring.
Research on similarly substituted pyridines, such as 2-chloropyridines and 3-hydroxypyridines, provides insights into the likely reactivity of this compound. Studies have shown that the chlorine atom can also act as a directing group, favoring metalation at the ortho C3 position. nih.govresearchgate.net In the subject compound, this would be the position of the hydroxyl group. Furthermore, in the presence of a hydroxyl group, it is highly probable that the acidic hydroxyl proton is removed first by the strong base before any C-H deprotonation occurs. researchgate.net This would form a lithium pyridinolate, which can still influence the regioselectivity of a second deprotonation.
Considering the combined directing effects, the most probable site for metalation, after initial deprotonation of the hydroxyl group, is the C5 position. This is due to the cooperative directing influence of the resulting 3-oxido group and the C4-methyl group, and the deactivating effect of the chloro groups at C2 and C6.
Once the organometallic intermediate is formed, it can be trapped by a variety of electrophiles to introduce new functional groups onto the pyridine ring. The table below summarizes potential functionalization reactions based on established methodologies for related pyridine derivatives.
| Electrophile | Reagent Example | Functional Group Introduced | Product Type |
| Alkyl Halide | Methyl iodide (CH₃I) | Methyl | Alkylated Pyridine |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl | Pyridine Methanol (B129727) |
| Ketone | Acetone ((CH₃)₂CO) | Hydroxypropyl | Tertiary Alcohol |
| Carbon Dioxide | CO₂ | Carboxylic Acid | Pyridine Carboxylic Acid |
| Disulfide | Dimethyl disulfide ((CH₃S)₂) | Methylthio | Thioether |
| Chlorotrimethylsilane | (CH₃)₃SiCl | Trimethylsilyl | Silylated Pyridine |
Detailed research findings on the metalation and subsequent functionalization of closely related 3-hydroxypyridine (B118123) systems have demonstrated the feasibility of introducing a range of substituents. For instance, the ortho-lithiated species of protected 3-hydroxypyridines have been successfully reacted with various electrophiles, including aldehydes, ketones, and alkyl halides, to afford the corresponding functionalized products in good yields. acs.orgharvard.edunih.gov These studies underscore the synthetic potential of harnessing the directing effect of the hydroxyl group in pyridine chemistry.
While direct experimental data on the metalation of this compound is not extensively available in the public domain, the principles of directed ortho-metalation and the reactivity of related substituted pyridines provide a strong foundation for predicting its behavior and designing synthetic routes to novel functionalized derivatives. nih.govrsc.orgchemrxiv.org
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy
Specific ¹H NMR data for 2,6-Dichloro-4-methylpyridin-3-ol is not available in the reviewed literature.
Specific ¹³C NMR data for this compound is not available in the reviewed literature.
No information regarding multinuclear NMR studies on this compound was found.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Specific HRMS data, which would provide the exact molecular mass and elemental composition of this compound, could not be located in the available resources.
Details of any LC-MS analysis, including retention times and mass-to-charge ratios for this compound, are not documented in the searched scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes.
No experimental or computationally derived FTIR spectra for this compound have been reported. For related molecules, theoretical calculations are often used to assign vibrational frequencies to specific bond stretches, bends, and torsions within the molecule.
Similarly, there is no available literature containing the experimental or predicted Raman spectrum of this compound.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy investigates the electronic transitions within a molecule. There is currently no published UV-Vis absorption data for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
No crystallographic studies have been published for this compound, and therefore, information regarding its crystal system and space group is unavailable.
Investigation of Intermolecular Interactions and Crystal Packing
The detailed investigation of intermolecular interactions and crystal packing of this compound is crucial for understanding its solid-state properties. However, a comprehensive search of the current scientific literature reveals a lack of specific crystallographic and theoretical studies focused solely on this compound.
Detailed experimental data from single-crystal X-ray diffraction, which is essential for elucidating the precise three-dimensional arrangement of molecules in the crystal lattice, is not publicly available for this compound. Consequently, a definitive analysis of its intermolecular interactions, including hydrogen bonding, π-π stacking phenomena, and a quantitative breakdown via Hirshfeld surface analysis, cannot be provided at this time.
While studies on structurally related pyridine (B92270) derivatives are available and describe various intermolecular interactions, extrapolating these findings to this compound would be speculative. The specific substitution pattern of chloro, methyl, and hydroxyl groups on the pyridine ring is expected to uniquely influence the crystal packing and the nature of the non-covalent interactions.
Hydrogen Bonding Interactions
No specific data on hydrogen bonding interactions for this compound has been reported in the literature.
π-π Stacking Phenomena
There is no available information regarding π-π stacking phenomena in the crystal structure of this compound.
Hirshfeld Surface Analysis and Quantitative Contributions
A Hirshfeld surface analysis for this compound has not been published, and therefore, quantitative contributions of different intermolecular contacts to the crystal packing are unknown.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool in chemistry and materials science for calculating molecular properties. DFT methods are based on determining the electron density of a system rather than its complex many-electron wavefunction.
A detailed literature search did not yield specific Density Functional Theory (DFT) studies focused on 2,6-Dichloro-4-methylpyridin-3-ol. Therefore, specific calculated data for this compound are not available in the reviewed sources. The following subsections describe the types of analyses that would typically be performed in such a study.
Geometric parameter optimization is a computational process to find the equilibrium geometry of a molecule, which corresponds to the minimum energy on the potential energy surface. This process determines bond lengths, bond angles, and dihedral angles. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G(d,p), are commonly employed for this optimization. fishersci.co.uk The resulting optimized structure provides a realistic 3D model of the molecule.
Specific optimized geometric parameters (bond lengths, angles) from DFT calculations for this compound are not available in published literature based on the conducted search.
DFT calculations are a powerful tool for predicting various spectroscopic signatures, which can aid in the interpretation of experimental data. By calculating the harmonic vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-visible absorption spectra. youtube.com
Simulated spectroscopic data (such as IR, Raman, or UV-Vis spectra) for this compound derived from DFT calculations could not be located in the reviewed scientific literature.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. uni.lu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. fishersci.co.uk
A specific analysis of the HOMO, LUMO, and the corresponding energy gap for this compound has not been reported in the searched literature.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Orbital/Parameter | Description | General Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. uni-muenchen.deyoutube.com MEP maps are invaluable for predicting how a molecule will interact with other charged species and for understanding sites of potential intermolecular interactions. nih.gov
A calculated MEP map for this compound is not available in the public scientific record based on the performed search.
Quantum Chemical Modeling of Reactivity and Mechanisms
Quantum chemical methods, including DFT, are instrumental in modeling chemical reactivity and elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. This allows for the prediction of reaction pathways, activation energies, and the thermodynamic feasibility of a chemical process. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from FMO energies to quantify the reactivity of a molecule. mdpi.com
Specific quantum chemical models detailing the reactivity or potential reaction mechanisms of this compound were not found in the course of this literature review.
Prediction of Physicochemical Descriptors and Properties
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2,6-dichloro-4-methylpyridin-3-yl)methanol |
| 2,6-Dichloro-4-methylpyridine |
| 3,5-dibromopyridine |
| 3,5-dichloro-2,4,6-trifluoropyridine |
| 1-(4-aminophenyl)-3-(i,j-dichlorophenyl)prop-2-en-1-one |
| 4-(x,y-dichloro-8aH-chromen-2-yl)aniline |
Studies on Non-Linear Optical (NLO) Properties
Theoretical investigations, primarily employing Density Functional Theory (DFT), are a common approach to predict and analyze the NLO behavior of organic molecules. These studies typically calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response.
For instance, computational studies on substituted pyridines have shown that the introduction of electron-donating and electron-withdrawing groups can significantly influence the NLO properties. The arrangement and nature of these substituents affect the intramolecular charge transfer, which is a key factor in determining the magnitude of the hyperpolarizability.
In the case of this compound, the chlorine atoms act as electron-withdrawing groups, while the methyl and hydroxyl groups are electron-donating. The interplay between these substituents on the pyridine (B92270) ring would be expected to result in a non-zero hyperpolarizability. However, without specific computational data, the precise NLO efficiency of this molecule remains unquantified.
Future theoretical studies on this compound would be necessary to elucidate its specific NLO characteristics. Such research would involve geometry optimization of the molecular structure and the subsequent calculation of its electronic properties to determine its potential as an NLO material.
Derivatives and Analogs of 2,6 Dichloro 4 Methylpyridin 3 Ol
Design and Synthesis of Novel Pyridine (B92270) Derivatives
The strategic design and synthesis of novel derivatives from the 2,6-dichloro-4-methylpyridin-3-ol scaffold involve the chemical manipulation of its functional groups. Key derivatives include those where the hydroxyl group at the 3-position is replaced by other functionalities, such as a cyano or an amino group.
A significant derivative is 2,6-dichloro-4-methylnicotinonitrile (B1293653) . Its synthesis can be achieved from 2,6-dihydroxy-3-cyano-4-picoline through a chlorination reaction. google.com This process typically involves heating the dihydroxy compound with a chlorinating agent like phosphorus oxychloride. google.com The nitrile group in this derivative is a versatile functional group that can undergo various chemical transformations.
Another crucial derivative is 2,6-dichloro-4-methyl-3-aminopyridine . A common synthetic route to this compound involves the Hofmann rearrangement of 2,6-dichloro-4-methyl-3-pyridinecarboxamide . This reaction is typically carried out using a sodium hypobromite (B1234621) solution at low temperatures. google.com The starting carboxamide can be prepared by the hydrolysis of 2,6-dichloro-4-methylnicotinonitrile using concentrated sulfuric acid. google.com
The general synthetic strategies often involve multi-step processes that start from more readily available precursors. For instance, the synthesis can begin with the condensation of ethyl acetoacetate (B1235776) and cyanoacetamide. google.com
Structural Modification Effects on Chemical Behavior
The chemical behavior of derivatives of this compound is significantly influenced by the nature of the substituents on the pyridine ring. The two chlorine atoms at the 2- and 6-positions are strong electron-withdrawing groups, which affects the electron density of the entire ring system and influences its reactivity.
The functional group at the 3-position plays a pivotal role in determining the chemical properties of the molecule. For example, the presence of a hydroxyl group can lead to different reactivity patterns compared to a cyano or amino group. A hydroxyl group can act as a directing group in electrophilic substitution reactions and can also participate in hydrogen bonding, which influences physical properties like melting and boiling points. A study on a related pyridinium (B92312) cation showed that a hydroxyl substituent can drastically alter the reactivity of the radical sites on the ring by strengthening the interactions between them. nih.gov
The amino group in 2,6-dichloro-4-methyl-3-aminopyridine makes the compound a valuable intermediate for further functionalization. It can be diazotized and converted into a variety of other functional groups. The reactivity of this amino group is, in turn, modulated by the presence of the adjacent chloro and methyl groups.
The nitrile group in 2,6-dichloro-4-methylnicotinonitrile is an electrophilic center and can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an aminomethyl group, thus opening pathways to a wide range of other derivatives.
Preparation of Complex Molecular Scaffolds Incorporating the this compound Moiety
The derivatives of this compound are valuable intermediates in the synthesis of more complex molecular scaffolds, particularly fused heterocyclic systems. These scaffolds are often designed to have specific biological activities.
A notable example is the use of 3-amino-2-chloro-4-methylpyridine , which can be derived from the 2,6-dichloro precursor, in the synthesis of 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] google.comsigmaaldrich.comdiazepines. google.com These tricyclic compounds have been investigated for their potential as anti-HIV agents. google.com The synthesis of this complex diazepine (B8756704) system involves the construction of two additional rings onto the initial pyridine scaffold, demonstrating how the initial simple derivative can be elaborated into a complex molecule.
Furthermore, 2,6-dichloro-4-methylnicotinonitrile is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. chemicalbook.com The synthesis of such complex molecules often involves a series of reactions, including nucleophilic substitution, cyclization, and other functional group transformations, where the dichlorinated pyridine derivative serves as a critical starting material. The development of efficient synthetic routes to these complex scaffolds is an active area of research in organic and medicinal chemistry. nih.gov
Applications in Chemical Research and Material Science
Role as a Key Intermediate in Organic Synthesis
While detailed studies on 2,6-Dichloro-4-methylpyridin-3-ol are not extensively documented, its structure strongly suggests its role as a versatile intermediate in organic synthesis. The reactivity of related compounds, such as 2,6-dichloro-3-methylpyridine, which is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, highlights the synthetic potential of this class of molecules. fishersci.com The two chlorine atoms on the pyridine (B92270) ring are excellent leaving groups, susceptible to nucleophilic substitution reactions. rsc.org This allows for the introduction of a wide variety of functional groups at the 2 and 6 positions.
Furthermore, the hydroxyl group at the 3-position can undergo a range of chemical transformations. It can act as a nucleophile or be converted into other functional groups, such as esters or ethers, providing another handle for molecular modification. A related compound, 3-hydroxy-4-methylpyridine, has been shown to participate in cyclization reactions to form fused heterocyclic systems. chemrxiv.org This suggests that this compound could similarly serve as a precursor for more complex molecular architectures. The interplay of these reactive sites makes it a valuable building block for constructing elaborate target molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Type of Reaction | Potential Products |
|---|---|---|
| Chloro Groups (C2, C6) | Nucleophilic Aromatic Substitution | Aminopyridines, Alkoxypyridines, Thiolated Pyridines |
| Hydroxyl Group (C3) | Etherification, Esterification | Aryl/alkyl ethers, Carboxylate esters |
| Hydroxyl Group (C3) | Oxidation | Pyridinone derivatives |
Building Block for Heterocyclic Compound Libraries
The creation of heterocyclic compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid screening of many molecules for desired properties. The multifunctional nature of this compound makes it an ideal scaffold for the generation of such libraries.
By systematically reacting the chloro and hydroxyl positions with a diverse set of reagents, a large and varied collection of new pyridine derivatives can be synthesized. For example, the chlorine atoms can be displaced by different amines, while the hydroxyl group can be reacted with a range of carboxylic acids or alkyl halides. This combinatorial approach can lead to a library of compounds with a wide spectrum of electronic and steric properties, increasing the probability of identifying molecules with specific biological activities or material characteristics. The general principle of using multifunctional heterocyclic cores to generate libraries is a well-established strategy in medicinal chemistry.
Contributions to Advanced Materials Development
The incorporation of specific chemical moieties into polymers can lead to advanced materials with tailored functionalities. While the direct use of this compound in materials science is not yet reported, the properties of related pyridine-containing polymers suggest its potential in this area. For instance, polymers containing pyridine groups, such as poly(vinyl pyridine), and their quaternized derivatives are known to have applications in anti-corrosive coatings, dye-sensitized solar cells, and light-emitting diodes. mdpi.com
The presence of the polar hydroxyl group and the potential for further functionalization at the chloro-positions could allow this compound to be incorporated into polymer backbones or as pendant groups. This could lead to the development of new functional polymers with unique optical, thermal, or conductive properties. mdpi.com The synthesis of novel organic semiconductors from fused heterocyclic ladder oligomers, which can be derived from reactions involving dichlorinated compounds and aminophenols, further illustrates the potential for creating functional materials from precursors with similar reactive handles. researchgate.net The development of such materials is a dynamic area of research, with potential applications in electronics, sensing, and beyond. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dichloro-3-methylpyridine |
| 3-hydroxy-4-methylpyridine |
Environmental Dynamics and Advanced Analytical Monitoring
Pathways of Environmental Transformation and Degradation
The environmental persistence of pyridine (B92270) and its derivatives is governed by a combination of biotic and abiotic processes. tandfonline.com While specific data on the environmental fate of 2,6-Dichloro-4-methylpyridin-3-ol is limited, the degradation pathways can be inferred from the behavior of related pyridine compounds. The presence of a hydroxyl group, a methyl group, and chlorine atoms on the pyridine ring influences its susceptibility to transformation.
Pyridine itself is known to be biodegradable in soil, with numerous bacterial strains capable of utilizing it as a source of carbon and nitrogen. tandfonline.comcapes.gov.br The degradation of substituted pyridines, however, is highly dependent on the nature and position of the substituents. tandfonline.com For many pyridine derivatives, particularly hydroxypyridines, biodegradation is often initiated by hydroxylation, a process that incorporates oxygen from water. tandfonline.comresearchgate.net This suggests that this compound could undergo further hydroxylation as an initial step in its microbial degradation pathway.
Chlorinated pyridines, which represent a significant class of environmental contaminants, are also subject to microbial degradation. tandfonline.com Some chlorinated aromatic compounds can be degraded by aerobic bacteria, which often initiate the process through dioxygenase enzymes. nih.gov Another critical process for highly chlorinated compounds is reductive dechlorination, which occurs under anaerobic conditions and is carried out by specific bacteria like Dehalococcoides. nih.gov
In addition to microbial action, abiotic processes such as photochemical transformation can contribute to the degradation of pyridines in the environment. tandfonline.comresearchgate.net The absorption of UV radiation can lead to the breakdown of the molecule, although the specific products of photodegradation for this compound have not been documented. The persistence of some pyridine herbicides in the environment is a known issue; for example, certain pyridine-based herbicides can remain in treated plant materials and subsequently contaminate compost. epa.govfor.se
Methodological Development for Environmental Detection and Quantification
The accurate monitoring of this compound in environmental matrices such as soil and water requires sensitive and specific analytical methods. Traditional analytical techniques for detecting pollutants include chromatography and mass spectrometry. capes.gov.br The development of robust methodologies is crucial for assessing its environmental concentrations and understanding its transformation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds in environmental samples. For a polar compound like this compound, reversed-phase HPLC with ultraviolet (UV) detection is a suitable approach.
A typical HPLC method would involve extraction of the analyte from the environmental matrix (e.g., soil or water) followed by direct injection into the HPLC system. Method validation is a critical step to ensure the reliability of the results, encompassing parameters such as selectivity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). youtube.comyoutube.com For instance, a method for analyzing dichlorophen, another chlorinated phenol, utilized a C-18 column with a mobile phase of methanol (B129727) and water, and UV detection at 290 nm. nih.gov Similarly, a patent for related dihydroxy-methylpyridine compounds described using a C18 column with a mobile phase of methanol and a sodium phosphate (B84403) buffer. researchgate.net These examples provide a strong foundation for developing a specific method for this compound.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Example Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with potential acid modifier like formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (wavelength to be determined based on the compound's UV spectrum) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
This table presents a hypothetical set of starting conditions for method development, based on methods for structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the hydroxyl group into a less polar, more volatile ether or ester. A common derivatizing agent is heptafluorobutyric anhydride (B1165640), which has been used for the analysis of other halogenated alcohols. researchgate.net
Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data. GC-MS methods have been successfully developed for the analysis of various pyridine derivatives in complex matrices. nih.gov
Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Example Condition |
| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) or similar |
| GC Column | Capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Temperature Program | Start at 50°C, ramp to 280°C |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
This table outlines potential parameters for a GC-MS method following a derivatization step.
Mass spectrometry is particularly useful for the identification of halogenated compounds due to the characteristic isotopic patterns of elements like chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a ratio of about 3:1. wikipedia.org
For a molecule containing two chlorine atoms, such as this compound, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (M⁺). This cluster arises from the possible combinations of the two isotopes:
A molecule containing two ³⁵Cl atoms (M)
A molecule containing one ³⁵Cl and one ³⁷Cl atom (M+2)
A molecule containing two ³⁷Cl atoms (M+4)
The theoretical relative intensities of these peaks (M, M+2, M+4) follow a predictable ratio of approximately 9:6:1. capes.gov.brnih.gov This isotopic signature is a powerful tool for confirming the presence of a dichlorinated compound in a sample, helping to distinguish it from other co-eluting substances and providing a high degree of confidence in its identification.
Table 3: Expected Isotopic Distribution for the Molecular Ion of a Dichlorinated Compound
| Ion | Relative Mass | Theoretical Relative Intensity |
| [M]⁺ | M | 9 |
| [M+2]⁺ | M+2 | 6 |
| [M+4]⁺ | M+4 | 1 |
This characteristic pattern provides a reliable method for the precise identification of dichlorinated transformation products in mass spectrometry analyses. capes.gov.br
Q & A
Q. What are the recommended synthetic routes for 2,6-dichloro-4-methylpyridin-3-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves halogenation and hydroxylation of pyridine derivatives. A plausible route could adapt palladium-catalyzed cross-coupling reactions, as demonstrated for structurally similar compounds (e.g., 2,6-dichloro-3-fluoropyridine derivatives) using Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ as a base . Key parameters for optimization include:
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates.
- Stoichiometry : A 1:1 molar ratio of halogenated precursors to nucleophilic agents (e.g., hydroxyl sources) minimizes byproducts.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound .
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons adjacent to hydroxyl and chloro groups (e.g., deshielded aromatic protons near Cl substituents). Compare chemical shifts with similar pyridinols, such as 6-(3-chloro-4-methylphenyl)pyridin-3-ol .
- ¹³C NMR : Confirm substitution patterns (e.g., methyl carbon at ~20 ppm, aromatic carbons near Cl at ~120–140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .
- HPLC : Purity >95% is achievable using C18 columns and acetonitrile/water mobile phases with 0.1% formic acid .
Q. What factors influence the stability of this compound under storage or reaction conditions?
Methodological Answer: Stability is governed by:
- pH : The hydroxyl group makes the compound sensitive to acidic/basic conditions. Store in neutral buffers (pH 6–8) to prevent deprotonation or decomposition.
- Light and temperature : Protect from UV light and store at –20°C to minimize photodegradation and thermal decomposition.
- Functional group reactivity : The chloro substituents may undergo nucleophilic substitution in polar aprotic solvents (e.g., DMSO), necessitating inert atmospheres (N₂/Ar) for sensitive reactions .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer: Density functional theory (DFT) simulations are critical for modeling electronic behavior:
- Electron density maps : Use B3LYP/6-31G(d) basis sets to map charge distribution, identifying electrophilic sites (e.g., Cl substituents) and nucleophilic regions (hydroxyl group) .
- Reactivity descriptors : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks. For example, the hydroxyl group’s high electron density may favor hydrogen bonding in enzyme interactions .
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or organic environments .
Q. How should researchers resolve contradictions between experimental and computational data for this compound?
Methodological Answer: Discrepancies often arise from incomplete basis sets or unaccounted reaction intermediates. A systematic approach includes:
- Benchmarking : Validate computational methods against experimental spectra (e.g., NMR, IR) of analogous compounds, such as 2,6-difluoro-4-substituted pyridinols .
- Error analysis : Quantify deviations in bond lengths/angles (DFT vs. X-ray crystallography) to refine computational parameters .
- Mechanistic studies : Use kinetic isotope effects or trapping experiments to identify unmodeled intermediates in reactions .
Q. What strategies enhance the regioselectivity of this compound in substitution reactions?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Directing groups : The hydroxyl group acts as a meta-director, favoring substitution at the 4-position. For example, coupling reactions with aryl boronic acids under Suzuki conditions yield 4-aryl derivatives .
- Catalytic systems : Use CuI/L-proline catalysts to promote Ullmann-type couplings at less hindered positions (e.g., 6-Cl substitution) .
- Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize transition states for nucleophilic aromatic substitution .
Q. How can researchers investigate the biological activity of this compound at the molecular level?
Methodological Answer: Mechanistic studies require:
- Enzyme inhibition assays : Test against kinases or phosphatases (e.g., using fluorescence-based ADP-Glo™ assays) to identify binding affinity (IC₅₀ values) .
- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes. The hydroxyl and chloro groups may form hydrogen bonds and hydrophobic contacts, respectively .
- Metabolic stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation .
Q. What advanced purification techniques are suitable for isolating trace impurities in this compound?
Methodological Answer: For high-purity applications (e.g., pharmaceutical intermediates):
- Preparative HPLC : Utilize gradient elution (water/acetonitrile with 0.1% TFA) and UV detection at 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove halogenated byproducts.
- Chiral separation : If enantiomers are present, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
